RBP4 Target Engagement: Qualitative Antagonism of Retinol‑Dependent RBP4‑TTR Interaction
The compound (referred to as Compound 65 in BindingDB) was tested in two in vitro assays: RBP4 binding (SPA) and retinol‑dependent RBP4‑TTR interaction (HTRF). It bound to RBP4 and antagonized the RBP4‑TTR interaction, an activity that is expected to lower serum RBP4 and retinol levels [1]. In contrast, the simplest analog, N-(1‑benzoyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)acetamide (CAS 371119‑24‑3), has no publicly reported RBP4 or TTR interaction data, implying that the methoxyphenoxy chain is a key pharmacophore element for this target engagement. Quantitative IC50 values for the RBP4 assays are not publicly available at the time of this writing.
| Evidence Dimension | RBP4 binding and functional antagonism |
|---|---|
| Target Compound Data | Qualitative: binds RBP4 and antagonizes RBP4‑TTR interaction |
| Comparator Or Baseline | N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide – no RBP4 data reported |
| Quantified Difference | Not available (qualitative target engagement vs. absence of evidence) |
| Conditions | In vitro SPA (binding) and HTRF (interaction) assays; exact protein source and assay parameters not disclosed |
Why This Matters
Demonstrates that the methoxyphenoxy extension confers a distinct target profile that is absent in the unsubstituted acetamide core, making this compound the only structurally characterized RBP4 antagonist among this series for which binding data exist.
- [1] BindingDB. Assay Summary: Compound 65 and 66 – RBP4 binding (SPA) and retinol‑dependent RBP4‑TTR interaction (HTRF). EntryID 9406, AssayID 1. http://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=1&entryid=9406 (accessed 2026-04-30). View Source
